![molecular formula C23H16N4O3S B285925 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide, also known as TDZD-8, is a small molecule inhibitor that has shown promising results in scientific research. This compound is widely used in the field of biochemistry and pharmacology due to its potential to inhibit glycogen synthase kinase-3 (GSK-3) activity.
Mécanisme D'action
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. GSK-3 is a serine/threonine kinase that regulates various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. Inhibition of GSK-3 activity by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide leads to downstream effects such as increased glycogen synthesis, decreased inflammation, and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects. Inhibition of GSK-3 activity by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide leads to increased glycogen synthesis, which can improve glucose homeostasis in diabetic animal models. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to decrease cancer cell proliferation by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has several advantages in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for GSK-3. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to have low toxicity in animal models. However, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has some limitations in lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide research. One potential area of research is the development of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to elucidate the downstream effects of GSK-3 inhibition by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide and its potential therapeutic applications.
Méthodes De Synthèse
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide can be synthesized through a one-pot reaction of 5-phenyl-1,3,4-thiadiazol-2-amine and 3-(2-bromoacetyl)-1,3-dioxo-1H-benzo[de]isoquinoline in the presence of triethylamine and DMF. The resulting intermediate is then reacted with 2-amino-3-(prop-2-yn-1-ylamino)propanoic acid to yield 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide.
Applications De Recherche Scientifique
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, cancer, and inflammation. The inhibition of GSK-3 activity by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to improve cognitive function in Alzheimer's disease models. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has also been found to improve insulin sensitivity and glucose homeostasis in diabetic animal models. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
Formule moléculaire |
C23H16N4O3S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C23H16N4O3S/c28-18(24-23-26-25-20(31-23)15-6-2-1-3-7-15)12-13-27-21(29)16-10-4-8-14-9-5-11-17(19(14)16)22(27)30/h1-11H,12-13H2,(H,24,26,28) |
Clé InChI |
JKCOARFCDZCCOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)
![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)
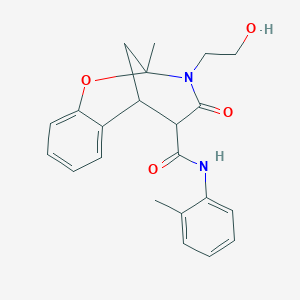
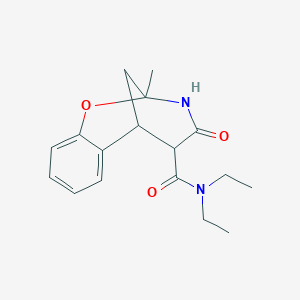
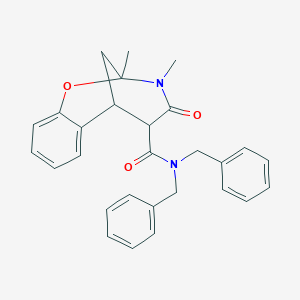
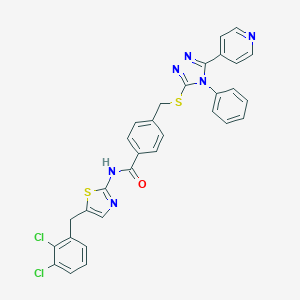
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)
![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)
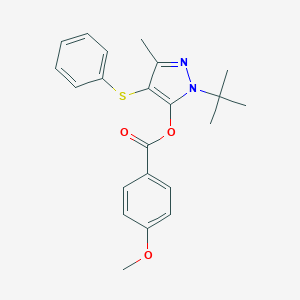
![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)